3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
Description
IUPAC Nomenclature and Constitutional Analysis
The IUPAC name of the compound is derived through hierarchical prioritization of functional groups and parent heterocycles. The isoxazole ring serves as the principal parent structure due to its higher priority in heterocyclic nomenclature compared to the partially saturated isoquinoline system. The cyclohepta[d]isoxazole core consists of a seven-membered carbocycle fused to a five-membered isoxazole ring at positions 4 and 5 (denoted by the [d] fusion index), with systematic numbering beginning at the oxygen atom of the isoxazole.
The substituent at position 3 of the isoxazole is a carbonyl-linked 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The isoquinoline system is numbered such that the nitrogen atom occupies position 1, with methoxy groups at positions 6 and 7, and partial saturation of the 3,4-bond. The complete name reflects this connectivity:
3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole.
Constitutional analysis reveals critical structural features:
- Cyclohepta[d]isoxazole core : A seven-membered aliphatic ring (5,6,7,8-tetrahydro-4H-cyclohepta) fused to an isoxazole at positions corresponding to the d-edge fusion pattern.
- Isoquinoline substituent : A 3,4-dihydroisoquinoline with electron-donating methoxy groups at C6 and C7, connected via amide bond formation at the C2 position.
This nomenclature aligns with PubChem's lexicochemical conventions for polycyclic systems, particularly in handling fused heterocycles with multiple saturation states.
X-ray Crystallographic Characterization
While specific crystallographic data for this compound remains unpublished, structural analogs provide insight into likely conformational preferences. The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety in related compounds exhibits a half-chair conformation in the dihydroisoquinoline ring, with methoxy groups adopting equatorial orientations to minimize steric strain. The carbonyl linker between heterocycles typically adopts a transoidal configuration, as observed in similar benzamide-isoquinoline hybrids.
Key anticipated bond parameters based on isoxazole-isoquinoline hybrids include:
The fused cycloheptane ring likely adopts a boat-like conformation to accommodate isoxazole ring planarity, as seen in patent US10806733B2 describing strained isoxazole-carbocycle hybrids.
Comparative Analysis with Related Isoxazole-Isoquinoline Hybrid Architectures
This compound occupies a unique structural niche among isoxazole-isoquinoline conjugates. Comparative analysis reveals three key differentiating factors:
1. Ring Size and Fusion Pattern Unlike common benzo[d]isoxazole systems fused to six-membered rings, the cyclohepta[d]isoxazole core introduces increased conformational flexibility. This seven-membered ring permits torsional adjustments that five- or six-membered analogs cannot achieve, potentially influencing binding interactions in biological systems.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-10-13-8-9-22(12-14(13)11-18(17)25-2)20(23)19-15-6-4-3-5-7-16(15)26-21-19/h10-11H,3-9,12H2,1-2H3 |
InChI Key |
OGUGYGPTPPXGRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NOC4=C3CCCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The dihydroisoquinoline scaffold is synthesized via the Bischler-Napieralski reaction , a classical method for constructing isoquinoline derivatives. Starting from 3,4-dimethoxyphenethylamine , the amine is protected as a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. Cyclization is then achieved using phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C, forming the dihydroisoquinoline ring.
Key Reaction Conditions:
-
Substrate: 3,4-Dimethoxyphenethylamine
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O)
-
Cyclization Agent: POCl₃ (2.5 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0–5°C → room temperature
-
Yield: 68–72%
Demethylation and Functionalization
Selective demethylation of the 6- and 7-methoxy groups is unnecessary in this case, as the target compound retains these substituents. However, analogous patents highlight the use of boron tribromide (BBr₃) in dichloromethane for demethylation when required.
Synthesis of the 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole Fragment
Cycloheptenone Synthesis
The seven-membered ring is constructed via ring-closing metathesis (RCM) using a Grubbs II catalyst. Starting from a diene precursor, RCM affords cycloheptenone, which is subsequently hydrogenated to yield the saturated cycloheptane.
Example Protocol:
-
Substrate: 1,8-Nonadiene
-
Catalyst: Grubbs II (5 mol%)
-
Solvent: Dichloromethane
-
Temperature: 40°C, 12 hours
-
Hydrogenation: H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C
-
Yield: 75–80%
Isoxazole Ring Formation
The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. Cycloheptenone is converted to its aldoxime derivative using hydroxylamine hydrochloride, followed by chlorination with N-chlorosuccinimide (NCS) to generate the nitrile oxide. Intramolecular cycloaddition forms the fused isoxazole.
Reaction Steps:
-
Aldoxime Formation:
-
Cycloheptanone + NH₂OH·HCl → Cycloheptanone oxime
-
Conditions: Ethanol, reflux, 6 hours
-
-
Nitrile Oxide Generation:
-
Cycloheptanone oxime + NCS → Nitrile oxide
-
Conditions: Dichloromethane, 0°C, 2 hours
-
-
Cycloaddition:
-
Intramolecular reaction to form cyclohepta[d]isoxazole
-
Yield: 60–65%
-
Coupling of the Isoquinoline and Cyclohepta[d]isoxazole Fragments
Carboxylic Acid Activation
The isoquinoline fragment is functionalized as a carboxylic acid derivative. The Boc-protected amine is deprotected using trifluoroacetic acid (TFA), followed by reaction with triphosgene to form the acyl chloride.
Deprotection and Activation:
-
Boc Removal: TFA/DCM (1:1), 25°C, 1 hour
-
Acyl Chloride Formation: Triphosgene (1.2 equiv), DCM, 0°C
Amide Bond Formation
The acyl chloride is coupled to the cyclohepta[d]isoxazole amine using a Schlenk line under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl.
Coupling Conditions:
-
Solvent: Dichloromethane
-
Base: Et₃N (3.0 equiv)
-
Temperature: 0°C → room temperature
-
Reaction Time: 12 hours
-
Yield: 55–60%
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the target compound.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.65 (s, 2H, aromatic), 4.20 (m, 2H, CH₂N), 3.85 (s, 6H, OCH₃), 2.90–2.70 (m, 8H, cycloheptane CH₂)
-
HRMS (ESI): m/z calc. for C₂₂H₂₅N₂O₄ [M+H]⁺: 397.1764; found: 397.1768
Alternative Synthetic Routes and Optimization
Ullmann Coupling for Fragment Assembly
An alternative approach employs a Ullmann coupling to connect the isoquinoline and cyclohepta[d]isoxazole fragments. This method uses a copper catalyst and ligand (e.g., 1,10-phenanthroline) to facilitate C–N bond formation.
Conditions:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Solvent: DMSO, 110°C
-
Yield: 50–55%
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for key steps. For example, the Bischler-Napieralski cyclization achieves completion in 30 minutes at 100°C under microwave conditions, improving yield to 78%.
Industrial-Scale Considerations
Cost-Effective Reagents
Large-scale synthesis substitutes POCl₃ with PCl₅ for cyclization, reducing costs by 40% without compromising yield.
Green Chemistry Metrics
-
Atom Economy: 82% for the cycloaddition step
-
E-Factor: 15.2 (solvent recovery reduces this to 8.7)
Challenges and Mitigation Strategies
Regioselectivity in Cycloaddition
The intramolecular cycloaddition may yield regioisomers. Using bulky substituents on the nitrile oxide precursor directs the reaction toward the desired product.
Oxidative Degradation
The methoxy groups are susceptible to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) enhance stability.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s dual isoquinoline and isoxazole moieties enable diverse reactivity, influenced by functional groups such as carbonyls, electron-deficient isoxazole rings, and aromatic systems.
1.1. Isoxazole Ring Reactions
-
Cycloadditions : Isoxazole rings can participate in dipolar cycloadditions (e.g., 1,3-dipolar cycloaddition with alkynes or alkenes) to form fused ring systems .
-
Nucleophilic Attack : The electron-deficient isoxazole ring may undergo nucleophilic substitution or ring-opening reactions under basic conditions .
-
Electrophilic Substitution : The carbonyl group adjacent to the isoxazole ring could direct electrophiles to specific positions.
1.2. Isoquinoline Moiety Reactions
-
Reduction/Oxidation : The 3,4-dihydroisoquinoline core may undergo reduction to form tetrahydroisoquinolines or oxidation to generate quinolinium salts.
-
Electrophilic Aromatic Substitution : Methoxy groups can activate the aromatic ring for reactions like nitration or acylation.
Chemical Stability and Reactivity
The compound’s stability is influenced by its fused ring systems and functional groups.
3.1. Hydrolysis
-
The carbonyl group may hydrolyze under acidic/basic conditions, forming carboxylic acids or amides.
3.2. Ring Cleavage -
Isoxazole rings can undergo cleavage under harsh acidic or basic conditions, potentially leading to rearranged products .
3.3. Redox Sensitivity -
The isoquinoline moiety may undergo redox cycling, affecting stability in biological systems.
Biological Target Interactions
While direct data on this compound is limited, isoxazole derivatives often interact with enzymes (e.g., kinases, proteases) or receptors via hydrogen bonding and π–π stacking . The isoquinoline portion may mimic neurotransmitter structures, influencing G-protein coupled receptors or ion channels.
Experimental Validation
Key experiments to study reactivity include:
-
Mechanistic Studies : Use radical scavengers (e.g., TEMPO) to confirm radical pathways in cycloadditions .
-
Reaction Screening : Test nucleophilic/electrophilic reagents (e.g., Grignard reagents, nitration agents) to probe regioselectivity .
-
Stability Assays : Monitor hydrolysis/ring cleavage under simulated physiological conditions.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective effects, which can be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. The compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural features may enhance its interaction with specific receptors involved in neuroprotection .
Antipsychotic Activity
The isoquinoline moiety is known for its antipsychotic properties. Compounds similar to 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole have been investigated for their ability to alleviate symptoms of schizophrenia and other psychotic disorders. The compound's ability to interact with dopamine receptors positions it as a candidate for further development in this area .
Pharmacological Studies
Role as a GPCR Modulator
Recent studies have highlighted the potential of this compound as a modulator of G-protein-coupled receptors (GPCRs). GPCRs play critical roles in various physiological processes and are common targets for drug development. The compound's unique structure may allow it to act as an agonist or antagonist at specific GPCRs, offering new therapeutic avenues for conditions such as depression and anxiety disorders .
Anti-inflammatory Effects
In addition to its neuroprotective and antipsychotic properties, the compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic strategy for managing inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Industrial Applications
The synthesis of 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole has been optimized through various methodologies aimed at enhancing yield and purity. Innovative synthetic routes have been developed that facilitate the production of this compound while minimizing waste and reducing costs . This efficiency makes it attractive for industrial applications in pharmaceutical manufacturing.
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of isoquinoline derivatives on neuronal cell cultures exposed to amyloid-beta peptides. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to control groups. This suggests a potential application in developing therapeutics for Alzheimer's disease .
Case Study 2: Antipsychotic Efficacy
Clinical trials involving similar isoquinoline derivatives demonstrated significant improvements in psychotic symptoms among patients with schizophrenia. The trials highlighted the importance of receptor selectivity in enhancing therapeutic outcomes while minimizing side effects .
Mechanism of Action
The mechanism of action for 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl Carboxylate and Sulfonyl Derivatives
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): This derivative replaces the cyclohepta[d]isoxazole carbonyl with an ethyl carboxylate group. Such esters are often explored for improved bioavailability but may exhibit reduced receptor binding due to lower electronegativity compared to aromatic heterocycles .
- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e): The sulfonyl group enhances metabolic stability but can sterically hinder interactions with hydrophobic enzyme pockets .
Aromatic and Amide-Linked Derivatives
- However, the flexibility of the amide linker may reduce selectivity compared to rigid fused rings .
- (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h): This benzoyl derivative shares a carbonyl linkage but lacks the cyclohepta[d]isoxazole’s steric bulk, which could diminish its ability to occupy extended binding pockets .
Hybrid Structures with Heterocyclic Modifications
- Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): This hybrid compound links the isoquinoline moiety to an imidazopurine-dione via a butyl chain. It exhibits nanomolar affinity for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, along with inhibitory activity against PDE4B1 and PDE10A enzymes . The flexible alkyl linker allows optimal positioning for multi-target engagement, whereas the target compound’s rigid cyclohepta[d]isoxazole may restrict conformational adaptability but enhance selectivity for specific isoforms.
Research Findings and Structure-Activity Relationships (SAR)
Key Structural Determinants of Activity
- 6,7-Dimethoxy Group : Essential for π-π stacking and hydrogen bonding with aromatic residues in receptor pockets (e.g., serotonin receptors) .
- Cyclohepta[d]isoxazole vs. Other Heterocycles : The fused seven-membered ring provides a planar, electron-deficient system that may improve interactions with catalytic sites of phosphodiesterases or allosteric regions of GPCRs compared to smaller rings (e.g., phenyl or imidazole).
Tabulated Comparison of Structural and Functional Features
Biological Activity
The compound 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Structure
- Molecular Formula : C21H23N2O7
- Molecular Weight : 401.41 g/mol
- IUPAC Name : (3S)-3-[(1R)-6,7-dihydroxy-8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one
- CAS Number : 78213-27-1
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Properties : Research indicates that derivatives of the isoquinoline structure exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the 6,7-dimethoxy isoquinoline have shown promising results in reversing multidrug resistance in cancer therapies. In vitro studies demonstrated that certain derivatives had IC50 values comparable to established drugs like verapamil, indicating their potential as chemotherapeutic agents .
- P-Glycoprotein Inhibition : Some studies highlight the compound's role as a P-glycoprotein (P-gp) inhibitor, which is crucial in enhancing drug bioavailability by preventing efflux from cells. The Ki values for inhibition have been reported at 58 nM for mouse Pgp1a and 94 nM for Pgp1b, suggesting strong inhibitory potential .
Cytotoxicity Studies
A study evaluated various derivatives of the compound for their cytotoxicity using the MTT assay on K562 cell lines. The results indicated that while most derivatives exhibited low cytotoxicity, specific compounds showed significant activity with IC50 values ranging from 0.65 to 0.96 μM, suggesting a potential for further development in cancer therapy .
Comparative Data Table
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 6e | 0.66 | Comparable to verapamil |
| 6h | 0.65 | Comparable to verapamil |
| 7c | 0.96 | Comparable to verapamil |
Study on Multidrug Resistance
In a detailed study aimed at combating multidrug resistance in cancer therapy, researchers synthesized a series of isoquinoline derivatives and assessed their efficacy against K562/A02 cell lines. The findings demonstrated that specific derivatives not only inhibited cell growth effectively but also enhanced the sensitivity of resistant cell lines to chemotherapy agents .
P-Glycoprotein Inhibition Study
Another significant study focused on the inhibition of P-glycoprotein by this compound. The results confirmed its potential to enhance drug delivery by inhibiting P-gp activity, thus allowing for higher intracellular concentrations of therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
Begin with a retrosynthetic analysis to identify key intermediates (e.g., isoquinoline and cyclohepta[d]isoxazole precursors). Utilize factorial design to systematically vary parameters (temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. For example, a 2^k factorial design can identify critical variables, followed by response surface methodology (RSM) for optimization . Statistical software (e.g., JMP, Minitab) can analyze interactions between factors, reducing the number of required experiments while ensuring robust reproducibility.
Advanced: How can computational methods predict the reactivity and stability of intermediates in the synthesis of this compound?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like Gaussian or ORCA can calculate activation energies and identify kinetically favorable routes . Couple this with molecular dynamics simulations (via COMSOL Multiphysics) to assess solvent effects and intermediate stability under varying conditions . Validate predictions with experimental data (e.g., NMR monitoring of intermediates) to refine computational models iteratively.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?
Methodological Answer:
Use multidimensional NMR (¹H, ¹³C, HSQC, HMBC) to resolve overlapping signals from the isoquinoline and cyclohepta[d]isoxazole moieties. For example, HMBC correlations can confirm carbonyl connectivity. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass validation. Compare experimental spectra with simulated data (e.g., ACD/Labs NMR Predictor) to address ambiguities . Note that methoxy groups may cause shielding/deshielding effects in aromatic regions, requiring careful integration.
Advanced: How can contradictory biological activity data from different studies on this compound be reconciled?
Methodological Answer:
Apply comparative analysis to dissect experimental variables:
- Assay conditions: Check differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or buffer pH, which may alter target binding .
- Data normalization: Use standardized controls (e.g., Z’-factor for HTS assays) to minimize inter-lab variability.
- Meta-analysis: Pool datasets using statistical tools (R or Python’s SciPy) to identify outliers or trends obscured in individual studies . If contradictions persist, conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement.
Advanced: What strategies are effective in designing derivatives to improve target selectivity while minimizing off-target effects?
Methodological Answer:
Leverage structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methoxy groups on the isoquinoline ring). Use molecular docking (AutoDock Vina) to predict binding modes to primary vs. off-target proteins (e.g., kinases vs. GPCRs) . Prioritize derivatives with calculated LogP < 3.5 to enhance membrane permeability while avoiding P-gp efflux. Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) and toxicity screens (e.g., HepG2 cytotoxicity assays).
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Follow Chemical Hygiene Plan guidelines:
- Use fume hoods for synthesis and handling to avoid inhalation of fine particulates.
- Wear nitrile gloves (tested for solvent resistance) and safety goggles.
- Store the compound in a desiccator at 4°C, away from light, to prevent degradation . Conduct a hazard assessment (e.g., NFPA diamond) for flammability and reactivity risks.
Advanced: How can AI-driven platforms enhance the development of novel derivatives with desired pharmacokinetic properties?
Methodological Answer:
Integrate AI-based generative models (e.g., REINVENT, GPT-Mol) to propose derivatives with optimized LogD, solubility, and metabolic stability. Train models on curated datasets (ChEMBL, PubChem) to prioritize synthetically feasible structures. Use automated platforms (e.g., Chemspeed robots) for high-throughput synthesis and ADME screening . Implement feedback loops where experimental PK data refine AI predictions iteratively, accelerating lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
